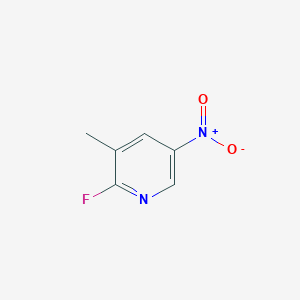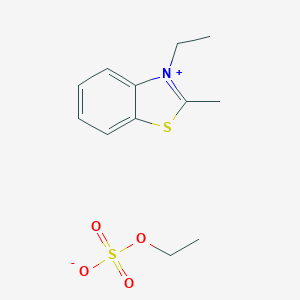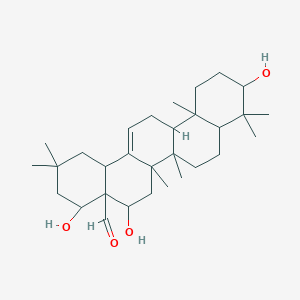
4,5,10-Trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,10-Trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde is a complex organic compound that has gained attention in scientific research. It is commonly referred to as THP and is synthesized through a complex process. THP has been found to have several applications in scientific research, including its use in the study of biological mechanisms and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Molecular Modeling and Spectroscopy
Kumar and Mishra (2007) reported on the synthesis and properties of a bismuth organic framework using a compound with structural similarities to the query chemical. They explored the conformational changes and binding abilities through spectroscopic measurements such as IR, 1H NMR, and UV-vis, along with molecular modeling and X-ray powder diffractometry (Kumar & Mishra, 2007).
Synthesis and Cyclization Studies
Hörndler and Hansen (1997) conducted research on the synthesis of heptalenocarbaldehydes, a group that includes compounds structurally related to the query chemical. Their study focused on thermal cyclization and the generation of various related compounds, offering insights into the reactivity and potential applications of these types of chemicals (Hörndler & Hansen, 1997).
Reactions and Antibacterial Activity
Görlitzer, Kramer, and Boyle (2000) synthesized a series of carbaldehydes, including those structurally related to the query chemical. Their work included reactions with various compounds and assessment of antibacterial activity, indicating potential applications in the development of new antibiotics or biologically active compounds (Görlitzer, Kramer, & Boyle, 2000).
Photocycloaddition and Synthesis
Tietz, Bergmann, and Brüggemann (1983) explored the photocycloaddition of enamine-carbaldehydes, a category that includes compounds similar to the query chemical. Their research offers insights into the synthesis of tetrahydropyridines, a process potentially relevant to the development of novel compounds for various applications (Tietz, Bergmann, & Brüggemann, 1983).
Eigenschaften
CAS-Nummer |
18443-26-0 |
|---|---|
Molekularformel |
C30H48O4 |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
4,5,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde |
InChI |
InChI=1S/C30H48O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)16-24(34)30(19,17-31)23(33)15-25/h8,17,19-24,32-34H,9-16H2,1-7H3 |
InChI-Schlüssel |
QBWHAELJLKYXDB-HRQAAHFGSA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)C=O)O)C)C)(C)C)O)C)C |
Kanonische SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)C=O)O)C)C)(C)C)O)C)C |
melting_point |
198-202°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



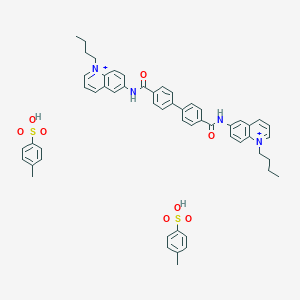
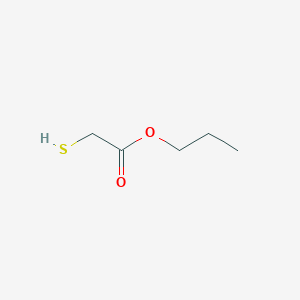
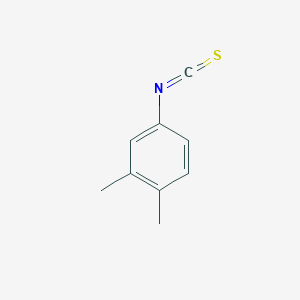

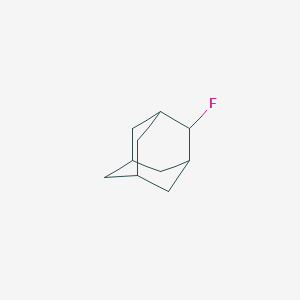

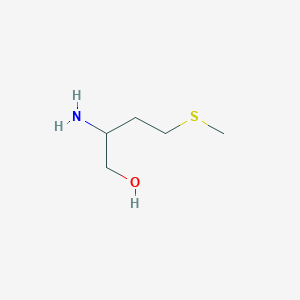
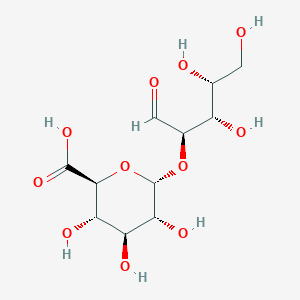



![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
